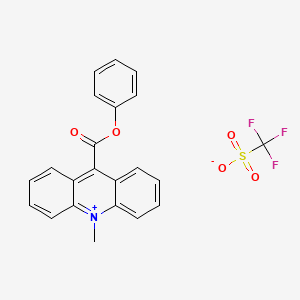

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate

Descripción general

Descripción

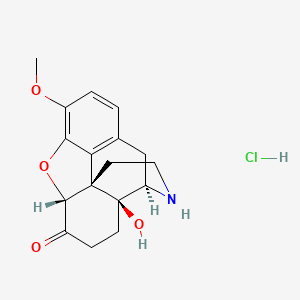

10-metil-9-(fenoxicarbonil)acridinio (trifluorometilsulfonato): es un éster de acridinio conocido por sus propiedades quimioluminiscentes. Tras la oxidación con peróxido de hidrógeno, persulfatos y otros oxidantes en condiciones alcalinas, produce 10-metil-9-acridona fluorescente . Este compuesto se utiliza ampliamente en ensayos de quimioluminiscencia, inmunoensayos de enzimas, antígenos, anticuerpos y hormonas, así como en la detección de oxidantes en muestras ambientales, biológicas y farmacéuticas .

Mecanismo De Acción

Las propiedades quimioluminiscentes del 10-metil-9-(fenoxicarbonil)acridinio (trifluorometilsulfonato) se deben a su capacidad de producir 10-metil-9-acridona fluorescente tras la oxidación . La reacción de oxidación implica la transferencia de electrones desde el éster de acridinio al oxidante, lo que da como resultado la formación de un intermedio en estado excitado que emite luz al volver al estado fundamental . Este mecanismo se utiliza en varios ensayos para detectar la presencia de oxidantes y otros analitos .

Análisis Bioquímico

Biochemical Properties

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It produces fluorescent 10-methyl-9-acridone upon oxidation with hydrogen peroxide, persulfate, and other oxidants under alkaline conditions . The nature of these interactions is primarily through the process of oxidation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its oxidation to produce fluorescent 10-methyl-9-acridone This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 10-metil-9-(fenoxicarbonil)acridinio (trifluorometilsulfonato) implica la reacción de 10-metilacridona con cloroformato de fenilo en presencia de una base, seguida de la adición de ácido trifluorometanosulfónico . La reacción normalmente se produce en condiciones suaves y el producto se purifica mediante recristalización.

Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados. La síntesis generalmente sigue rutas similares a los métodos de laboratorio, con optimizaciones para la escala, el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones:

Sustitución: El grupo fenoxicarbonil puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, persulfatos y otros oxidantes en condiciones alcalinas.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución.

Productos principales:

Aplicaciones Científicas De Investigación

Química:

- Se utiliza en ensayos de quimioluminiscencia para detectar oxidantes .

- Actúa como una sonda fluorescente en varios análisis químicos .

Biología:

- Se emplea en inmunoensayos de enzimas, antígenos, anticuerpos y hormonas .

- Se utiliza en la detección de especies reactivas de oxígeno en muestras biológicas .

Medicina:

Industria:

Comparación Con Compuestos Similares

Compuestos similares:

10-metil-9-(fenoxicarbonil)acridinio fluorosulfonato: Otro éster de acridinio con propiedades quimioluminiscentes similares.

9-Mesitilo-2,7-dimetil-10-fenilacridinio tetrafluoroborato: Un compuesto relacionado utilizado en ensayos de quimioluminiscencia.

9-Mesitilo-10-metilacridinio tetrafluoroborato: Otro derivado de acridinio con propiedades quimioluminiscentes.

Singularidad: 10-metil-9-(fenoxicarbonil)acridinio (trifluorometilsulfonato) es único debido a su alta eficiencia quimioluminiscente en condiciones neutras, lo que lo hace adecuado para una amplia gama de aplicaciones tanto en investigación como en la industria .

Propiedades

IUPAC Name |

phenyl 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NO2.CHF3O3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;2-1(3,4)8(5,6)7/h2-14H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYQDSABWVKCEJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)

![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)

![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)